molecular formula C13H8BrFN2OS2 B2670186 (E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 851079-93-1

(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2670186
CAS No.: 851079-93-1
M. Wt: 371.24
InChI Key: CEVGHJFGOJMXKD-DTQAZKPQSA-N
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Description

(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a novel synthetic compound designed for advanced medicinal chemistry and drug discovery research. This complex molecule integrates a brominated thiophene carboxamide scaffold with a 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene moiety, a structure inspired by privileged heterocyclic scaffolds known for diverse biological activities. The compound's core structure is related to thiophene carboxamide derivatives that have demonstrated significant cytotoxic effects in antiproliferative evaluations. Recent studies on similar 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide compounds have shown promising cytotoxicity against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The incorporation of the benzo[d]thiazole ring system is a strategic modification, as this heterocycle is a well-established pharmacophore in numerous therapeutic agents and preclinical candidates . The specific (E)-configuration at the exocyclic double bond and the introduction of fluorine and methyl substituents are designed to optimize the compound's electronic properties, metabolic stability, and binding affinity for specific biological targets. This reagent is presented as a valuable chemical tool for researchers investigating new oncological targets, enzyme inhibition, and structure-activity relationships (SAR). It is suited for use in high-throughput screening campaigns, target identification studies, and as a building block in the synthesis of more complex bioactive molecules. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2OS2/c1-17-11-7(15)3-2-4-8(11)20-13(17)16-12(18)9-5-6-10(14)19-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVGHJFGOJMXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features imparted by the bromine and fluorine substituents, along with the thiophene and carboxamide moieties, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H8BrFN2OS2. Its structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Weight 335.25 g/mol
CAS Number 851079-93-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, thereby affecting metabolic pathways.
  • DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • Signaling Pathway Modulation : By influencing various signaling pathways, the compound can alter cell proliferation and apoptosis.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure enhance anticancer activity:

  • IC50 Values : The compound demonstrates IC50 values in the low micromolar range against multiple cancer types, indicating potent activity comparable to established chemotherapeutic agents.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties:

  • In Vitro Studies : It has been tested against various bacterial strains, revealing effective inhibition at low concentrations.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR studies:

  • Substituent Effects : The presence of electron-withdrawing groups such as bromine and fluorine enhances lipophilicity and bioavailability.
  • Core Structure Importance : The benzo[d]thiazole core is crucial for maintaining biological activity; variations in this core significantly affect potency.

Study 1: Anticancer Activity

A study involving a series of thiazole derivatives found that this compound exhibited notable cytotoxicity against human glioblastoma U251 cells with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for further development in cancer therapy.

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues in the Thiophene Carboxamide Class

(a) 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide ()
  • Structural Differences : Replaces the benzo[d]thiazole moiety with a 4-methylpyridin-2-amine group.
  • Synthesis : Synthesized via Suzuki-Miyaura cross-coupling, yielding derivatives with aryl boronic acids (35–84% yields).
(b) N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
  • Structural Differences : Contains a nitro group (instead of bromine) on the thiophene and a trifluoromethyl-substituted phenyl group on the thiazole.
  • Activity : Demonstrates narrow-spectrum antibacterial activity, though mechanisms are unspecified .
Feature Target Compound 5-Bromo-N-(4-methylpyridin-2-yl) Analogue Nitrothiophene Carboxamide
Core Structure Thiophene-2-carboxamide Thiophene-2-carboxamide Thiophene-2-carboxamide
Substituent (Thiophene) 5-Bromo 5-Bromo 5-Nitro
Heterocyclic Moiety 4-Fluoro-3-methylbenzo[d]thiazole 4-Methylpyridine 3-Methoxy-4-(trifluoromethyl)phenylthiazole
Key Functional Groups Imine (E-configuration) Pyridinyl amine Nitro, trifluoromethyl

Benzothiazole Derivatives

(a) N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide ()
  • Structural Differences : Substitutes the 4-fluoro and 3-methyl groups with 6-acetamido and 3-ethyl groups on the benzothiazole.
  • Significance : The acetamido group may enhance solubility, while the ethyl group could influence steric interactions .
(b) N-(3-benzyl-5-(4-fluorophenyl)thiazol-2(3H)-ylidene)aniline ()
  • Structural Differences : Replaces the thiophene-carboxamide with an aniline group and introduces a 4-fluorophenyl substituent on the thiazole.

Thiadiazole-Based Analogues ()

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :
    • Structural Differences : Uses a 1,3,4-thiadiazole core instead of benzothiazole, with a chlorobenzylidene group.
    • Activity : Thiadiazoles are reported to have insecticidal and fungicidal effects .
  • Thiadiazole derivatives () :
    • Compounds 7b and 11 showed potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL). The thiophene-carboxamide moiety in the target compound may similarly contribute to cytotoxicity .

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